molecular formula C9H9N3O2 B3015664 6-methoxy-1H-indazole-5-carboxamide CAS No. 1955532-15-6

6-methoxy-1H-indazole-5-carboxamide

Cat. No.: B3015664
CAS No.: 1955532-15-6
M. Wt: 191.19
InChI Key: PENYCCLHUDKBOA-UHFFFAOYSA-N
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Description

Overview of Indazole Heterocycles and Their Biological Relevance

Indazole derivatives, while rare in nature, are a cornerstone of synthetic medicinal chemistry. austinpublishinggroup.commdpi.com The unique structural and electronic properties of the indazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for a variety of interactions with enzymes and receptors. longdom.orglongdom.org This versatility has led to the development of indazole-containing compounds with a broad spectrum of therapeutic applications.

Extensive research has demonstrated that compounds built upon the indazole scaffold exhibit significant biological activities, including:

Anticancer: Indazole derivatives are prominent in oncology, with several approved drugs like Pazopanib and Axitinib used to treat various cancers. researchgate.netresearchgate.net They often function as kinase inhibitors. mdpi.comnih.gov

Anti-inflammatory: The indazole core is present in established anti-inflammatory drugs such as Bendazac and Benzydamine. mdpi.com

Antimicrobial and Antifungal: Certain indazole derivatives have shown potent activity against various bacterial and fungal strains. researchgate.netlongdom.org

Neurological Disorders: The scaffold is being explored for treating conditions like Parkinson's and Alzheimer's disease by targeting enzymes such as monoamine oxidase (MAO) and various kinases. mdpi.combenthamdirect.com

Other Activities: The therapeutic potential of indazoles extends to anti-HIV, anti-diabetic, antihypertensive, and analgesic applications. researchgate.netirma-international.org

The following table summarizes some key examples of biologically active indazole-based drugs.

Drug NameTherapeutic ApplicationMechanism of Action (if known)
PazopanibAnticancer (Renal Cell Carcinoma, Soft Tissue Sarcoma)Tyrosine Kinase Inhibitor nih.gov
AxitinibAnticancer (Renal Cell Carcinoma)Tyrosine Kinase Inhibitor researchgate.net
BendazacAnti-inflammatory (Topical)Not fully elucidated
BenzydamineAnti-inflammatory (Topical/Local)Prostaglandin Synthesis Inhibitor researchgate.netmdpi.com
GranisetronAntiemetic (Chemotherapy-induced nausea)5-HT3 Receptor Antagonist researchgate.net
EntrectinibAnticancer (NTRK fusion-positive tumors)Tyrosine Kinase Inhibitor researchgate.net

Tautomerism and Structural Considerations of the 1H-Indazole Core

A critical feature of the indazole ring is its ability to exist in different tautomeric forms, which are isomers that differ in the location of a proton and a double bond. researchgate.netbenthamdirect.com The main tautomers are 1H-indazole and 2H-indazole. mdpi.combeilstein-journals.org

1H-Indazole: In this form, the hydrogen atom is attached to the nitrogen atom at position 1 (N1). This tautomer is generally the more thermodynamically stable and predominant form. mdpi.combeilstein-journals.org It features a benzenoid-like six-membered ring. nih.gov

2H-Indazole: Here, the hydrogen is located on the nitrogen at position 2 (N2). This form is typically less stable and has a quinonoid-like structure in the six-membered ring. nih.govbeilstein-journals.org

3H-Indazole: A third, less common tautomer, 3H-indazole, can also exist. austinpublishinggroup.combenthamdirect.com

The regioselective synthesis of either N1- or N2-substituted indazoles is a significant challenge and a key focus in medicinal chemistry, as the biological activity often resides in only one of the two isomers. nih.govbeilstein-journals.org

Contextualization of 6-methoxy-1H-indazole-5-carboxamide within Indazole Research

This compound is a specific derivative of the 1H-indazole scaffold. Its structure is defined by a methoxy (B1213986) group (-OCH₃) at position 6 and a carboxamide group (-CONH₂) at position 5 of the indazole ring.

Chemical CompoundCAS NumberMolecular Formula
This compound1955532-15-6C₉H₉N₃O₂ nih.govbldpharm.com
6-methoxy-1H-indazole-5-carboxylic acid1082041-60-8C₉H₈N₂O₃ scisupplies.eu

This compound is primarily recognized as a chemical intermediate or a building block in the synthesis of more complex molecules. The carboxamide and methoxy functional groups provide reactive sites for further chemical modifications, allowing medicinal chemists to build a variety of derivatives. For example, the related compound, 6-methoxy-1H-indazole-5-carboxylic acid, serves as a precursor for creating a range of substituted indazoles. scisupplies.eu

The strategic placement of the carboxamide at C5 and methoxy at C6 is significant. The carboxamide group, with its hydrogen bond donor and acceptor capabilities, is a common feature in many biologically active compounds, often involved in key binding interactions with target proteins. mdpi.com The methoxy group can influence the molecule's electronic properties and metabolic stability.

While direct, extensive biological activity data for this compound itself is not widely published in primary research literature, its importance lies in its role as a scaffold for generating libraries of new chemical entities. Research on related indazole-5-carboxamide derivatives has shown potent inhibitory activities against various enzymes, such as monoamine oxidases (MAO) and tyrosine threonine kinase (TTK), highlighting the potential of this particular substitution pattern in drug design. mdpi.com

Properties

IUPAC Name

6-methoxy-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8-3-7-5(4-11-12-7)2-6(8)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENYCCLHUDKBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activities and Pharmacological Target Engagement of 6 Methoxy 1h Indazole 5 Carboxamide and Its Analogs

Diverse Pharmacological Profiles Associated with Indazole Derivatives

Indazole derivatives are recognized for their broad spectrum of pharmacological effects, which has spurred extensive research into their potential as therapeutic agents for a range of diseases. nih.govresearchgate.net These compounds have been investigated for their roles in oncology, inflammation, infectious diseases, and neurology. nih.govbohrium.com

The indazole core is a key feature in several small molecule drugs approved for cancer therapy. bohrium.com Derivatives of indazole have demonstrated significant anti-cancer activity by inhibiting the proliferation of various cancer cell lines and inducing apoptosis. bohrium.comnih.gov For instance, a series of novel polysubstituted indazoles showed interesting antiproliferative activity against human cancer cell lines A2780 and A549, with IC50 values ranging from 0.64 to 17 µM. Another study highlighted a series of 1H-indazole-based derivatives that inhibited Fibroblast growth factor receptors (FGFRs) kinases, with one compound showing IC50 values of 2.0 ± 0.4, 0.8 ± 0.3, and 4.5 ± 1.6 μM against FGFR1, FGFR2, and FGFR3, respectively.

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
Polysubstituted indazolesA2780 (ovarian)0.64 - 17 µM
Polysubstituted indazolesA549 (lung)0.64 - 17 µM
1H-indazole-based derivativeFGFR12.0 ± 0.4 µM
1H-indazole-based derivativeFGFR20.8 ± 0.3 µM
1H-indazole-based derivativeFGFR34.5 ± 1.6 µM
6o (indazole derivative)K562 (leukemia)5.15 µM nih.gov
6-methoxy-5-nitro-1H-indazoleMCF-7 (breast)2.5 µM
6-methoxy-5-nitro-1H-indazoleHCT116 (colon)3.0 µM

Indazole derivatives have been shown to possess significant anti-inflammatory properties. tandfonline.comrsc.org Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. tandfonline.comrsc.org For example, a study on the anti-inflammatory activity of indazole and its derivatives demonstrated a concentration-dependent inhibition of COX-2. nih.gov Specifically, 5-aminoindazole (B92378) exhibited a maximum of 78% inhibition of COX-2 at a concentration of 50 μM. nih.gov Another study on 3-(indol-5-yl)-indazoles found a derivative that inhibited LPS-induced expression of TNF-α and IL-6 in macrophages with IC50 values of 0.89 and 0.53 µM, respectively. tandfonline.com

Compound/DerivativeTargetActivity (IC50)Reference
IndazoleCOX-223.42 µM nih.gov
5-aminoindazoleCOX-212.32 µM nih.gov
6-nitroindazoleCOX-219.22 µM nih.gov
3-(indol-5-yl)-indazole derivativeTNF-α (LPS-induced)0.89 µM tandfonline.com
3-(indol-5-yl)-indazole derivativeIL-6 (LPS-induced)0.53 µM tandfonline.com
6-methoxy-5-nitro-1H-indazoleTNF-alpha (LPS-stimulated macrophages)~40% reduction at 10 µM

The therapeutic potential of indazole derivatives extends to their effectiveness against microbial pathogens. Research has demonstrated that these compounds can exhibit both antibacterial and antifungal activities. nih.gov A study evaluating new indazole derivatives reported antibacterial activity against Staphylococcus and Enterococcus species, with one compound showing a good inhibitory profile against S. aureus and S. epidermidis with MIC values ranging from 64 to 128 µg/mL. researchgate.net Another study on sulfonamide derivatives of indazole found high activity against various human pathogens, with MIC values ranging from 3.1 to 50 µg/mL. nih.gov

Compound/DerivativeMicroorganismActivity (MIC)Reference
Indazole derivative 5S. aureus64 - 128 µg/mL researchgate.net
Indazole derivative 5S. epidermidis64 - 128 µg/mL researchgate.net
Indazole derivatives 2 and 3E. faecalis~128 µg/mL researchgate.net
Sulfonamide indazole derivativeE. coli3.1 µg/mL nih.gov
Sulfonamide indazole derivativeP. aeruginosa6.2 µg/mL nih.gov
4-bromo-1H-indazole derivative 151S. pyogenes PS4 mg/mL nih.gov

Indazole derivatives have emerged as promising candidates for the treatment of neurological disorders due to their neuroprotective properties. nih.govtandfonline.com These compounds have been found to shield brain cells from damage and reduce neuroinflammation, suggesting potential applications in conditions like Parkinson's and Alzheimer's diseases. nih.govacs.org For instance, the indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to increase cell viability and reduce apoptosis in SH-SY5Y cells, a model for Parkinson's disease. tandfonline.com Furthermore, certain 5-substituted indazole derivatives have demonstrated neuroprotective effects against β-amyloid-induced cell death in human neuroblastoma SH-SY5Y cells. nih.gov

Compound/DerivativeNeurological Model/TargetObserved EffectReference
6-amino-1-methyl-indazole (AMI)MPP+-induced apoptosis in SH-SY5Y cellsIncreased cell viability, alleviated apoptosis tandfonline.com
6-hydroxy-1H-indazoleMPP+-induced apoptosis in SH-SY5Y cellsNeuroprotective effect tandfonline.com
5-hydroxy-1H-indazoleMPP+-induced apoptosis in SH-SY5Y cellsProtective effect tandfonline.com
6-nitro-1H-indazoleMPP+-induced apoptosis in SH-SY5Y cellsProtective effect tandfonline.com
5-substituted indazole derivatives (1-4, 6)Aβ-induced cell death in SH-SY5Y cellsNeuroprotective effects nih.gov
Pyrimido[1,2-b]indazole analogue 4i6-hydroxydopamine-induced cell death in SH-SY5Y cellsProtected against cell death bohrium.com

Specific Biological Target Modulation by Indazole-5-carboxamide Derivatives

Within the broader class of indazoles, the indazole-5-carboxamide scaffold has been the subject of focused research, particularly in the context of enzyme inhibition.

Indazole-5-carboxamide derivatives have been identified as potent and selective inhibitors of various enzymes, most notably monoamine oxidase B (MAO-B). nih.gov The inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease. Research has led to the discovery of indazole- and indole-5-carboxamides as highly potent, selective, and reversible inhibitors of MAO-B. nih.gov For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrated an IC50 of 0.386 nM for human MAO-B with over 25,000-fold selectivity versus MAO-A. nih.gov Similarly, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide showed high potency with an IC50 of 1.59 nM for human MAO-B and greater than 6,000-fold selectivity. nih.gov Beyond MAO-B, other indazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. nih.govacs.org

Compound/DerivativeEnzyme TargetActivity (IC50)SelectivityReference
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamidehuman MAO-B0.386 nM>25,000-fold vs MAO-A nih.gov
N-(3,4-difluorophenyl)-1H-indazole-5-carboxamidehuman MAO-B1.59 nM>6,000-fold vs MAO-A nih.gov
(E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methaniminehuman MAO-B0.612 nM>16,000-fold vs MAO-A nih.gov
3-substituted 1H-indazole 121IDO1720 nM- nih.gov
3-substituted 1H-indazole 122IDO1770 nM- nih.gov
5-substituted indazole 6AChE-- nih.gov
5-substituted indazole 7AChE-- nih.gov

Receptor Ligand and Modulator Interactions

Indazole derivatives have been explored as ligands for the serotonin (B10506) 4 receptor (5-HT4R), a target for cognitive enhancement. dtu.dkacs.org A series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as potent and selective 5-HT4R antagonists. acs.orgacs.org These compounds displayed high selectivity over the 5-HT2A receptor and the hERG potassium channel. acs.org One particular compound from this series showed significant antinociceptive effects in animal models of pain. acs.org

Indazole-based compounds have been developed as selective estrogen receptor degraders (SERDs), which are a therapeutic option for endocrine-resistant breast cancer. sci-hub.seresearchgate.net The conversion of a carboxylic acid to a carboxamide in certain indazole derivatives was found to decrease binding affinity for ERα. sci-hub.se While these carboxamide derivatives still acted as antagonists to estradiol-induced transcription and proliferation, they were less effective at inducing ERα degradation compared to their carboxylic acid counterparts. sci-hub.se

Further research led to the development of tricyclic indazoles as a novel class of SERD antagonists. researchgate.net These compounds demonstrated the desired ERα degrader-antagonist profile and showed activity in a breast cancer xenograft model. researchgate.net Another study identified a 1H-indazole derivative as an efficient degrader of ER-α with an IC50 value of 0.7 nM and good bioavailability. nih.gov

Indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of the human CC-chemokine receptor 4 (CCR4), a target for inflammatory diseases. acs.orggoogle.com Structure-activity relationship studies revealed that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were among the more potent substituents. acs.org The most potent compound identified, GSK2239633A, was selected for further development based on its high absorption in multiple species. acs.orgresearchgate.net These antagonists bind to an intracellular allosteric site on the CCR4 receptor. acs.org

Hepcidin (B1576463) Production Inhibitory Effects

Research into the inhibition of hepcidin, the master regulator of iron homeostasis, has identified a series of indazole derivatives as potent inhibitors of its production. These compounds hold potential for the treatment of anemia of chronic disease (ACD) by increasing iron availability for erythropoiesis.

A significant body of work has focused on the structure-activity relationships (SAR) of 3,6-disubstituted and 4,6-disubstituted indazole derivatives. nih.govnih.gov These studies have systematically explored how modifications to the indazole core influence the inhibition of hepcidin production in cellular assays, typically using human hepatoma HepG2 cells.

The initial exploration stemmed from a multi-kinase inhibitor, which was optimized to enhance its potency and bioavailability as a hepcidin production inhibitor. nih.gov This optimization led to the discovery of several potent compounds, including DS28120313 and DS79182026, which have demonstrated the ability to lower serum hepcidin levels in mouse models of acute inflammation induced by interleukin-6 (IL-6). nih.govresearchgate.net The primary molecular targets for these indazole-based hepcidin production inhibitors have been identified as activin receptor-like kinase 2 (ALK2) and ALK3. researchgate.net

The following data tables summarize the research findings on the inhibitory effects of various 6-methoxy-1H-indazole-5-carboxamide analogs on hepcidin production. The data is derived from in vitro studies measuring the half-maximal inhibitory concentration (IC₅₀) against hepcidin production.

Table 1: Hepcidin Production Inhibitory Activity of 3,6-Disubstituted Indazole Analogs

CompoundSubstitution at 3-positionSubstitution at 6-positionHepcidin Production IC₅₀ (μM)
1 4-(4-methylpiperazin-1-yl)phenylH>10
2 4-(piperazin-1-yl)phenylH1.1
3 4-(1-methylpiperidin-4-yl)phenylH3.6
4 4-(piperidin-4-yl)phenylH0.84
5 4-(4-methylpiperazin-1-yl)phenylOMe0.19
6 4-(piperazin-1-yl)phenylOMe0.045
7 4-(1-methylpiperidin-4-yl)phenylOMe0.12
8 4-(piperidin-4-yl)phenylOMe0.028
45 4-(1-acetylpiperidin-4-yl)phenylOMe0.015

Data sourced from Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. nih.gov

Table 2: Hepcidin Production Inhibitory Activity of 4,6-Disubstituted Indazole Analogs

CompoundSubstitution at 4-positionSubstitution at 6-positionHepcidin Production IC₅₀ (μM)
18 4-pyridyl4-(4-methylpiperazin-1-yl)phenyl0.28
19 4-pyridyl4-(piperazin-1-yl)phenyl0.12
20 4-pyridyl4-(1-methylpiperidin-4-yl)phenyl0.11
21 4-pyridyl4-(piperidin-4-yl)phenyl0.048
32 (DS28120313) 4-pyridyl4-(1-acetylpiperidin-4-yl)phenyl0.021

Data sourced from Fukuda, T., et al. (2017). Discovery of DS28120313 as a potent orally active hepcidin production inhibitor: Design and optimization of novel 4,6-disubstituted indazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(23), 5252-5257. nih.gov

The SAR studies revealed several key insights. For the 3,6-disubstituted analogs, the introduction of a methoxy (B1213986) group at the 6-position generally led to a significant increase in inhibitory potency compared to the unsubstituted counterparts. nih.gov Furthermore, modifications of the substituent at the 3-position highlighted that a piperidin-4-yl group was favorable for activity. nih.gov The optimization of this series led to compound 45, which incorporates an N-acetylpiperidin-4-yl moiety and a 6-methoxy group, exhibiting an IC₅₀ of 15 nM. nih.gov

In the 4,6-disubstituted series, a 4-pyridyl group at the 4-position was found to be a key feature for potent inhibition. nih.gov Similar to the 3,6-disubstituted series, the nature of the substituent at the 6-position played a crucial role in determining the inhibitory activity, with the N-acetylpiperidin-4-yl group again proving to be highly effective, as seen in the potent inhibitor DS28120313. nih.gov

Structure Activity Relationship Sar Investigations of 6 Methoxy 1h Indazole 5 Carboxamide Derivatives

Elucidation of Key Structural Determinants for Biological Efficacy

Key structural elements that significantly influence biological efficacy include:

The Indazole Core: The bicyclic structure of the indazole ring is a fundamental component for activity. nih.gov

Substituents on the Indazole Ring: The nature and position of substituents on the indazole ring can dramatically affect potency and selectivity. nih.govacs.org

The Carboxamide Linker: The carboxamide group at position 5 plays a vital role in forming hydrogen bonds with target proteins, which can inhibit their function. optibrium.com

N-Substitution of the Carboxamide: The group attached to the nitrogen of the carboxamide can be modified to fine-tune the compound's properties. optibrium.com

Influence of the Methoxy (B1213986) Group at Position 6 on Activity

The methoxy group (-OCH3) at position 6 of the indazole ring is a critical determinant of biological activity. ontosight.ai Its electron-donating nature and ability to participate in hydrogen bonding can enhance the binding affinity of these derivatives to their target proteins. ontosight.ai

CompoundSubstitution at Position 5Substitution at Position 6Activity (IC50)
Compound AMethyl-Lower Potency
Compound BMethoxy-0.35 µM rsc.org
Compound C-MethoxyHigh Catalytic Efficiency nih.gov

Significance of the Carboxamide Moiety and its N-Substitution at Position 5

The carboxamide moiety at position 5 of the 1H-indazole ring is a key pharmacophoric feature that significantly influences the biological profile of these compounds. This group is instrumental in establishing interactions with biological targets, primarily through hydrogen bonding. optibrium.com The orientation and electronic properties of the carboxamide linker are critical for optimal binding.

Regiochemical Impact of Substitutions on the Indazole Core

The regiochemistry of substituents on the indazole core has a profound effect on the biological activity of its derivatives. The indazole ring offers multiple positions for substitution (N-1, N-2, C-3, C-4, C-5, C-6, and C-7), and the specific placement of functional groups can lead to vastly different pharmacological profiles. nih.govbeilstein-journals.org

Alkylation at the N-1 versus the N-2 position of the indazole scaffold is a classic example of how regiochemistry dictates activity. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.gov However, reaction conditions can be tuned to favor the formation of either the N-1 or N-2 substituted product. nih.govbeilstein-journals.org For instance, N-1 methylation of certain indazole-5-carboxamides resulted in extremely potent and selective inhibitors of MAO-B, with slightly increased potency compared to their N-unsubstituted and N-2 methylated counterparts. optibrium.com Conversely, N-2 methylation, while reducing potency against MAO-B, was found to be beneficial for the inhibition of MAO-A. optibrium.com

Substitution on the benzene (B151609) portion of the indazole ring also plays a critical role. Studies have shown that the position of a substituent can be more important than its electronic nature. For example, the introduction of a methoxy group at the meta position of an attached phenyl ring enhanced activity more than a para-substitution. nih.gov This demonstrates that steric and electronic effects, governed by the precise location of substituents, are key determinants of biological efficacy. acs.org

Compound SeriesSubstitution PositionGeneral Effect on Activity
Indazole-5-carboxamidesN-1 MethylationIncreased MAO-B inhibition optibrium.com
Indazole-5-carboxamidesN-2 MethylationDecreased MAO-B inhibition, increased MAO-A inhibition optibrium.com
Phenyl-substituted indazolesMeta-Methoxy on phenyl ringIncreased activity nih.gov
Phenyl-substituted indazolesPara-Methoxy on phenyl ringDecreased activity nih.gov

Identification of Pharmacophoric Elements through SAR Studies

Through systematic SAR studies, key pharmacophoric elements of 6-methoxy-1H-indazole-5-carboxamide derivatives have been identified. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity. For this class of compounds, the pharmacophore can be deconstructed into several key components.

The indazole nucleus itself is a primary pharmacophoric element, serving as a rigid scaffold. whiterose.ac.uknih.govresearchgate.net The methoxy group at position 6 is another crucial feature, often acting as a hydrogen bond acceptor and influencing the electronic properties of the ring system. ontosight.ai The carboxamide moiety at position 5 is a vital hydrogen bond donor and acceptor, critical for anchoring the molecule to its biological target. optibrium.com

Further SAR explorations have refined this pharmacophore model. For example, in the context of FGFR kinase inhibition, de novo design studies identified a 6-phenylindole fragment as a starting point, which was then optimized to an indazole-containing pharmacophore. whiterose.ac.uknih.govresearchgate.net These studies revealed that small hydrophobic groups on the 6-position phenyl ring generally increase potency, with a preference for substitution at the 2-position. whiterose.ac.uk This level of detail allows for the rational design of more potent and selective inhibitors. The combination of the indazole core, the C6-methoxy group, and the C5-carboxamide with its variable N-substituent forms a versatile pharmacophore that can be tailored to interact with a variety of biological targets. nih.govoptibrium.com

Computational Chemistry and Molecular Modeling Approaches in Researching 6 Methoxy 1h Indazole 5 Carboxamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. In the context of indazole derivatives, including structures similar to 6-methoxy-1H-indazole-5-carboxamide, molecular docking has been widely used to predict their interactions with various protein targets.

For instance, studies on novel indazole derivatives have utilized molecular docking to investigate their binding energies with specific receptors. In one such study, a series of 3-carboxamide indazoles were docked against the renal cancer receptor (PDB: 6FEW), revealing key interactions and identifying derivatives with the highest binding affinities nih.gov. While this study did not specifically include this compound, the findings for analogous 1-butyl-1H-indazole-3-carboxamide derivatives provide a framework for predicting its potential binding modes. The analysis of these related compounds showed that specific substitutions on the carboxamide nitrogen could significantly influence the binding energy nih.gov.

Table 1: Predicted Binding Energies of 1-butyl-1H-indazole-3-carboxamide Derivatives with Renal Cancer Receptor (PDB: 6FEW)

Compound Substituent on Carboxamide Predicted Binding Energy (kcal/mol)
8v 2,3-dichlorophenyl -9.2
8w 2,5-dichlorophenyl -9.1

| 8y | 2,4-dichlorophenyl | -9.0 |

This table is generated based on data for analogous compounds and is for illustrative purposes to show the application of molecular docking.

The insights from such docking studies are critical for structure-activity relationship (SAR) analysis, guiding the synthesis of more potent and selective inhibitors. The methoxy (B1213986) group at the 6-position and the carboxamide at the 5-position of the indazole core in this compound would be expected to form specific hydrogen bonds and hydrophobic interactions within a target's active site, which can be modeled and evaluated using these simulation techniques.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. These simulations can assess the stability of a docked complex and analyze the conformational changes that may occur upon ligand binding. For indazole derivatives, MD simulations have been employed to validate docking results and to study the stability of the ligand-protein complexes.

A study on 1H-indazole analogs as potential anti-inflammatory agents targeting the Cyclooxygenase-2 (COX-2) enzyme utilized MD simulations to confirm the stability of the docked compounds in the active site researchgate.net. The simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the protein and ligand atoms to assess stability. A stable complex is indicated by a low and converging RMSD value. Furthermore, the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding.

For a compound like this compound, MD simulations would be crucial to:

Confirm the stability of its binding pose within a target active site predicted by molecular docking.

Analyze the network of hydrogen bonds and other non-covalent interactions over the simulation time.

Calculate the binding free energy using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of binding affinity.

Table 2: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å)
0 0.0 0.0
10 1.2 1.5
20 1.5 1.6
30 1.4 1.5
40 1.6 1.7

This is a representative data table illustrating typical outputs from an MD simulation analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds. For indazole derivatives, 3D-QSAR studies have been conducted to understand the structural features that influence their inhibitory potency against targets like Hypoxia-Inducible Factor-1α (HIF-1α) nih.gov.

In a typical 3D-QSAR study, steric and electrostatic fields around aligned molecules are correlated with their biological activities. The resulting contour maps highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. For this compound, a QSAR model could be developed using a training set of structurally similar indazole-5-carboxamides with known biological activities. The model could then be used to predict the activity of novel derivatives and guide further chemical modifications.

A QSAR study on indazole estrogens identified that the substitution at the 3rd position of the indazole nucleus was crucial for selectivity towards the β-estrogenic receptor eurekaselect.com. This highlights how QSAR can pinpoint key structural determinants of activity and selectivity.

Table 3: Key Descriptors in a Hypothetical QSAR Model for Indazole Derivatives

Descriptor Type Correlation with Activity
CoMFA Steric Field 3D Positive in specific regions, indicating bulky groups increase activity.
CoMFA Electrostatic Field 3D Negative in certain areas, suggesting electronegative groups enhance activity.
LogP 2D Positive correlation, indicating lipophilicity is important.

| Molecular Weight | 2D | Negative correlation, suggesting a limit to the size of active compounds. |

This table provides an example of descriptors that might be used in a QSAR study of indazole derivatives.

In Silico Fragment-Based Design and Lead Optimization Strategies

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening small chemical fragments that bind weakly to a target and then growing or linking these fragments to create a more potent lead molecule. The indazole scaffold is a common fragment used in FBDD.

Several studies have successfully employed fragment-based approaches to discover novel indazole-based inhibitors. For example, a fragment-based approach was used to identify hydroxy-indazole-carboxamides as inhibitors of Hsp90 nih.gov. In another study, an indazole fragment hit was identified through a biochemical screen and optimized using docking studies to develop potent AXL kinase inhibitors nih.gov. These studies demonstrate the utility of the indazole core as a starting point for developing potent and selective inhibitors for various targets.

The process for this compound could involve:

Identifying the indazole core as a key binding fragment.

Exploring different substitutions at the 1, 5, and 6 positions to optimize interactions with the target protein.

Using computational methods to guide the "growing" of the fragment by adding functional groups that can form additional favorable interactions.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug-likeness

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery to assess the "drug-likeness" of a compound and identify potential liabilities early in the development process nih.gov. Various computational models are available to predict key ADME parameters.

For this compound, in silico tools can predict properties such as:

Aqueous Solubility: Important for absorption.

Lipophilicity (LogP/LogD): Influences absorption, distribution, and metabolism.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic stability.

Studies on other heterocyclic compounds have demonstrated the utility of these predictive models semanticscholar.orgrsc.org. For example, in silico ADME screens can help filter out compounds with predicted poor pharmacokinetic profiles before they are synthesized, saving time and resources nih.gov.

Table 4: Predicted ADME Properties for a Hypothetical Indazole Derivative

Property Predicted Value Interpretation
LogP 2.5 Optimal for oral absorption
Aqueous Solubility (logS) -3.0 Moderately soluble
Human Intestinal Absorption >90% Well absorbed
BBB Permeation Low Unlikely to cross the blood-brain barrier

| CYP2D6 Inhibition | No | Low risk of interaction with CYP2D6 substrates |

This table illustrates the type of data generated from in silico ADME prediction tools.

By leveraging these computational approaches, researchers can build a comprehensive in silico profile of this compound, guiding its development as a potential therapeutic agent.

Preclinical Pharmacological Evaluation of 6 Methoxy 1h Indazole 5 Carboxamide Analogs

In Vitro Assay Systems for Target Engagement and Potency Determination

The initial assessment of 6-methoxy-1H-indazole-5-carboxamide analogs involves a battery of in vitro assays to confirm their interaction with the intended biological target and to quantify their potency. The choice of assay is dictated by the target class, which for indazole analogs often includes protein kinases and other enzymes.

A key target for this class of compounds is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. nih.govresearchgate.net The inhibitory activity of indazole-5-carboxamide derivatives against IRAK4 is frequently determined using enzymatic assays that measure the phosphorylation of a substrate. nih.gov For instance, a patent for novel indazole-5-carboxamide derivatives as IRAK4 inhibitors reported IC₅₀ values—the concentration of inhibitor required to reduce enzyme activity by 50%—for its example compounds. nih.gov

Beyond IRAK4, the indazole-5-carboxamide scaffold has been successfully adapted to target other kinases. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as potent, single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK). nih.gov Similarly, other analogs have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with IC₅₀ values in the low micromolar range. nih.gov

The versatility of the scaffold is further demonstrated by its application in developing inhibitors for non-kinase enzymes. Indazole- and indole-5-carboxamides have been discovered as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. biomedfrontiers.org Optimized compounds in this series achieved subnanomolar potency. For example, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (NTZ-1034) was found to have an IC₅₀ of 1.59 nM for human MAO-B with over 6000-fold selectivity against MAO-A. biomedfrontiers.org

The following table summarizes the in vitro potency of various indazole-5-carboxamide analogs against their respective targets.

Compound ClassTargetAssay TypePotency (IC₅₀/EC₅₀)
N-(Imidazolo[1,2-b]pyridazine-3-yl)-indazole-5-carboxamidesIRAK4Enzyme AssayRanged from <10 nM to >1000 nM for various examples
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesTTKEnzyme AssaySingle-digit nanomolar
1H-indazole-based derivativesFGFR1-3Kinase Assay0.8–90 μM
N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (NTZ-1034)MAO-BEnzyme Assay1.59 nM
3-substituted 1H-indazolesIDO1Enzyme Assay720 nM and 770 nM for lead compounds

This table is interactive and can be sorted by clicking on the column headers.

In Vivo Efficacy Studies in Relevant Animal Models

Following successful in vitro characterization, promising analogs are advanced into in vivo studies to evaluate their efficacy in animal models that mimic human diseases. Given that IRAK4 is a primary target for many indazole-carboxamide analogs, rodent models of inflammation and autoimmune disease are commonly employed. curis.comnih.gov

One such model is the rat collagen-induced arthritis (CIA) model, which shares pathological features with human rheumatoid arthritis. In studies of IRAK4 inhibitors, daily oral administration to diseased animals has been shown to protect against arthritis development. nih.gov Efficacy in this model is typically measured by a reduction in clinical scores and a decrease in paw swelling over the treatment period. curis.com

Acute inflammation models are also used to rapidly assess the in vivo activity of these compounds. The lipopolysaccharide (LPS)-induced cytokine release model in mice is a standard method. curis.com A single oral dose of an IRAK4 inhibitor administered prior to an LPS challenge can significantly reduce the systemic levels of pro-inflammatory cytokines such as TNF-α and IL-6. curis.com Similarly, the carrageenan-induced hind paw edema model in rats is used to assess general anti-inflammatory activity, where indazole derivatives have demonstrated significant, dose-dependent inhibition of swelling. researchgate.net

The therapeutic potential of indazole-carboxamide analogs extends to oncology. Lead IRAK4 inhibitors have shown excellent efficacy in mouse xenograft models of activated B cell diffuse large B-cell lymphoma (ABC DLBCL), demonstrating greater than 90% tumor growth inhibition. curis.com

In a different therapeutic context, certain indazole-carboxamide analogs, such as AB-PINACA and 5F-ADB-PINACA, are known as synthetic cannabinoid receptor agonists. Their in vivo effects have been characterized in mice, where they induce dose-dependent hypothermia, a classic cannabimimetic effect mediated through CB1 receptors. nih.gov

Animal ModelDisease AreaCompound Target/ClassKey Efficacy Readouts
Rat Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisIRAK4 InhibitorsProtection against arthritis, reduction in clinical scores and paw swelling. curis.comnih.gov
Mouse LPS-Induced InflammationSystemic InflammationIRAK4 InhibitorsSignificant reduction of serum TNF-α and IL-6 levels. curis.com
Rat Carrageenan-Induced Paw EdemaInflammationIndazole DerivativesDose-dependent inhibition of paw edema. researchgate.net
Mouse ABC DLBCL XenograftOncologyIRAK4 Inhibitors>90% inhibition of tumor growth. curis.com
Mouse Model of Cannabimimetic EffectsNeuroscienceIndazole-carboxamide SCRAsDose-dependent induction of hypothermia. nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Pharmacokinetic Characterization in Preclinical Species

Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of preclinical evaluation. It determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For this compound analogs, PK studies in preclinical species like rodents are essential to assess their potential as orally administered drugs.

A critical parameter for many drug candidates is oral bioavailability, which measures the fraction of an orally administered dose that reaches systemic circulation. The indazole scaffold can be superior to bioisosteric structures like indoles with respect to oral bioavailability. acs.org Indeed, certain series of 1H-indazole-5-carboxamides have been reported to possess good oral bioavailability in rodents. nih.gov Lead compounds developed as IRAK4 inhibitors have also exhibited this favorable characteristic. curis.com

However, achieving good oral absorption is not always straightforward and is highly dependent on the specific substitutions on the indazole core. For example, in the development of direct activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), an indazole acid analog showed very low oral bioavailability of approximately 4% in rats, which was attributed to inadequate oral absorption. nih.gov Efforts to improve this by modifying physicochemical properties were reportedly unsuccessful for that particular series of indazole acids. nih.gov This highlights the importance of careful molecular design to optimize absorption characteristics.

Systemic clearance is a measure of the rate at which a drug is removed from the body. For many indazole-3-carboxamide analogs, metabolism is the primary route of elimination. In vitro studies using human liver microsomes (HLMs) are instrumental in elucidating the metabolic pathways. Common biotransformations for this class of compounds include hydroxylation, hydrolysis of the amide or ester side chains, N-dealkylation, and subsequent phase II conjugation, such as glucuronidation.

Studies on synthetic cannabinoid receptor agonists with an indazole-3-carboxamide core have shown that the lability of side-chain moieties is a key determinant of their clearance rates. Compounds with a methyl ester group are often cleared more rapidly than those with a more stable amide group. It has also been observed that compounds with an indazole core ("INACA" compounds) tend to be cleared faster in vitro than their direct indole (B1671886) analogs ("ICA" compounds). mdpi.com The role of cytochrome P450 (CYP450) enzymes in this clearance is significant; acute inhibition of these enzymes in mice was shown to increase the duration of action of indazole-carboxamide SCRAs, confirming the involvement of Phase I metabolism. nih.gov

The following table presents pharmacokinetic data for representative indazole analogs from preclinical studies.

Compound/Analog ClassPreclinical SpeciesPlasma Clearance (CLp)Oral Bioavailability (F)Primary Metabolic Pathways
6-chloro-indazole-3-carboxylic acidRat14 mL/min/kg~4%Not specified, but low bioavailability attributed to poor absorption. nih.gov
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesRodentsNot specifiedGoodNot specified. nih.gov
Indazole-3-carboxamide SCRAs (e.g., 5F-AMB-PINACA)Human (predicted)17.79 mL/min/kg (Hepatic)Not specifiedAmide/ester hydrolysis, hydroxylation, N-dealkylation, oxidative defluorination, glucuronidation.

This table is interactive and can be sorted by clicking on the column headers.

Future Perspectives and Therapeutic Potential of 6 Methoxy 1h Indazole 5 Carboxamide

Strategies for Rational Design and Optimization for Enhanced Biological Profiles

The rational design of indazole-5-carboxamide derivatives, including those with a 6-methoxy substitution, is a key strategy for enhancing their biological activity and optimizing their pharmacokinetic profiles. Research has shown that the indazole scaffold is a versatile pharmacophore that can be systematically modified to improve potency and selectivity for various biological targets. nih.govoptibrium.com

Key optimization strategies focus on several structural elements:

Indazole Ring Substitution: The position and nature of substituents on the indazole ring are crucial. The 6-methoxy group, for instance, is known to potentially enhance solubility and target engagement. Studies on related indazole arylsulfonamides have indicated that while substitutions at C4 are well-explored, only small groups are tolerated at positions C5, C6, and C7, with C6-substituted analogues often being preferred. acs.org Structure-activity relationship (SAR) studies on various indazole derivatives have shown that electron-donating groups, such as methoxy (B1213986) or ethoxy functions, can be critical for activity against certain targets. longdom.orgresearchgate.net

N-Alkylation of the Indazole Core: The substitution at the N1 or N2 position of the indazole ring significantly impacts the compound's properties. For example, in the development of monoamine oxidase B (MAO-B) inhibitors, N1-alkylation of the indazole-5-carboxamide scaffold generally leads to highly potent and selective inhibitors. optibrium.com In contrast, N2-methylation can result in dual-active inhibitors, targeting both MAO-A and MAO-B. optibrium.com This differential activity between N1 and N2 regioisomers allows for fine-tuning of the pharmacological profile. optibrium.com

Modification of the Carboxamide Linker and Phenyl Moiety: The carboxamide linker is vital for establishing hydrogen bonds with target enzymes. optibrium.com The orientation of this linker and the substitution pattern on the appended phenyl ring are critical for inhibitory potency. For MAO-B inhibitors, introducing halogen substituents on the phenyl ring, such as in the 3,4-dichloro or 3-chloro-4-fluoro patterns, has led to subnanomolar potency. optibrium.comresearchgate.net

Computational and Structure-Based Design: Modern drug design for this class of compounds heavily relies on computational methods. Molecular docking studies help to understand the binding modes of these inhibitors within the active sites of target proteins like MAO-B and glycogen (B147801) synthase kinase 3 (GSK-3). optibrium.comacs.org These insights allow for a rational, structure-based design approach to optimize existing hits and discover new chemical scaffolds for therapeutic intervention. acs.org

Potential as Lead Compounds in Modern Drug Discovery Programs

The 6-methoxy-1H-indazole-5-carboxamide scaffold and its close analogues are considered highly valuable lead compounds in drug discovery. A lead compound is a chemical starting point for the design of new drugs, and the indazole-5-carboxamide framework has demonstrated potent activity against multiple, therapeutically relevant targets. nih.govoptibrium.com

The potential of this scaffold is underscored by the development of derivatives with high potency and selectivity. For instance, a rational design strategy that inverted the amide linker of a lead compound led to the creation of N-(3,4-Dichlorophenyl)-1H-indazole-5-carboxamide, a highly potent MAO-B inhibitor with an IC50 value of 0.586 nM for the human enzyme. researchgate.net Further modifications, such as N1-methylation, yielded compounds with even greater potency and selectivity, demonstrating the scaffold's "tunability". optibrium.com

The versatility of the indazole core allows it to serve as a foundational structure for developing inhibitors against a range of targets beyond MAO, including various protein kinases that are pivotal in cancer and inflammatory diseases. nih.gov For example, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK), a target in oncology. nih.gov The ease of synthesis and the potential for creating large compound libraries for rapid evaluation of structure-activity relationships further enhance the value of these compounds in drug discovery programs. optibrium.com

Table 1: Inhibitory Activity of Selected Indazole-5-Carboxamide Derivatives

Compound NameTargetIC₅₀ ValueSelectivity
N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamideHuman MAO-B0.586 nM>17,000-fold vs MAO-A
N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamideHuman MAO-B0.662 nM>15,000-fold vs MAO-A
N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamideHuman MAO-B8.08 nM70-fold vs MAO-A

Data sourced from scientific literature. optibrium.comresearchgate.net

Promising Directions in Research for Neurological and Other Disease Indications

The therapeutic potential of this compound and related analogues is most prominently explored in the context of neurological disorders. The ability of these compounds to act as potent and selective MAO-B inhibitors makes them promising candidates for the treatment of Parkinson's disease. optibrium.com Inhibition of MAO-B can increase dopamine (B1211576) levels in the brain, alleviating motor symptoms, and may also provide neuroprotective effects by reducing oxidative stress. nih.gov

Beyond Parkinson's disease, research points to other promising neurological applications:

Alzheimer's Disease: Glycogen synthase kinase 3 (GSK-3) is a key target in Alzheimer's research, and virtual screening has successfully identified 1H-indazole-3-carboxamides as a novel class of GSK-3 inhibitors. acs.org This suggests that the broader indazole carboxamide scaffold could be optimized for Alzheimer's therapy.

Pain and Depression: Derivatives of 1H-indazole-3-carboxamide have been discovered as potent and selective antagonists of the serotonin (B10506) 4 receptor (5-HT₄R). acs.org One such compound demonstrated significant analgesic effects in animal models, proposing it as a lead for developing new pain treatments. acs.org Given the role of serotonin pathways in mood regulation, these compounds could also be explored for antidepressant effects.

Other Disease Indications: The versatility of the indazole scaffold extends beyond neurological conditions. Indazole-containing compounds have been investigated for a wide range of activities, including as anticancer agents by inhibiting various protein kinases like FGFR1, EGFR, and TTK. nih.gov Additionally, some indazole derivatives have shown potential as anticandidal agents, indicating a possible role in treating fungal infections. nih.gov The 6-methoxy-1H-indazole parent compound has also been noted as an inhibitor of neuronal nitric oxide synthase, highlighting another avenue for therapeutic intervention.

Broader Applications in Pharmaceutical Development and Medicinal Chemistry

In the broader context of pharmaceutical development, the this compound structure is part of a privileged class of compounds. The indazole ring is a bioisostere of indole (B1671886) and is found in several approved drugs, including the anticancer agents Niraparib and Axitinib. nih.govresearchgate.net Its presence in clinically successful drugs validates the scaffold's favorable drug-like properties.

The indazole-5-carboxamide framework serves as a versatile building block in medicinal chemistry. Its chemical tractability allows for the synthesis of diverse compound libraries, which are essential for high-throughput screening and the discovery of new drug leads. optibrium.com The ability to systematically modify the scaffold at multiple positions enables chemists to perform detailed SAR studies, leading to a deeper understanding of the molecular features required for potent and selective biological activity. nih.govacs.org This iterative process of design, synthesis, and evaluation is fundamental to modern drug discovery and positions the indazole-5-carboxamide core as a valuable tool for developing next-generation therapeutics against a wide spectrum of diseases. longdom.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-1H-indazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of indazole derivatives often involves cyclization of hydrazine derivatives with ketones or aldehydes. For example, 4-aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides were synthesized via condensation of cyclohexane-1,3-dicarboxamides with binucleophilic reagents under acidic conditions . Similar strategies can be adapted for this compound by introducing methoxy and carboxamide groups during cyclization. Optimization may include adjusting solvent systems (e.g., acetic acid for reflux) and stoichiometry of reagents to improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR can confirm substituent positions and hydrogen bonding patterns. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in 1H^1 \text{H}-NMR .
  • X-ray Diffraction : Single-crystal X-ray analysis, as demonstrated for ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, provides precise bond lengths and angles, aiding in structural validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What analytical methods ensure purity and stability of this compound in pharmacological assays?

  • Methodology :

  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) monitors purity (>95%) and degradation products .
  • Karl Fischer Titration : Determines water content to assess hygroscopicity, critical for stability studies .
  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for accurate thermochemical data, as demonstrated by Becke’s work on atomization energies (average deviation: 2.4 kcal/mol) .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, particularly for carboxamide groups, which exhibit strong hydrogen bonding .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .

Q. How should researchers address contradictory data in biological activity studies of indazole derivatives?

  • Methodology :

  • Iterative Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends or outliers. Open-data platforms (e.g., European Open Science Cloud) enhance reproducibility by sharing raw datasets .

Q. What structure-activity relationship (SAR) strategies optimize the bioactivity of this compound?

  • Methodology :

  • Substituent Screening : Modify the methoxy position (e.g., 5- vs. 6-substitution) and carboxamide N-alkylation to enhance target binding. For instance, 5-chloro-6-methoxy-1H-indazole showed altered potency compared to non-halogenated analogs .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to align key functional groups (methoxy, carboxamide) with receptor active sites .

Q. What experimental approaches mitigate solubility challenges in pharmacological assays?

  • Methodology :

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity .
  • Prodrug Design : Esterify the carboxamide group (e.g., methyl ester) to improve lipophilicity, followed by enzymatic hydrolysis in vivo .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.